2,6-Dimethylphenylmethylsulfon

Übersicht

Beschreibung

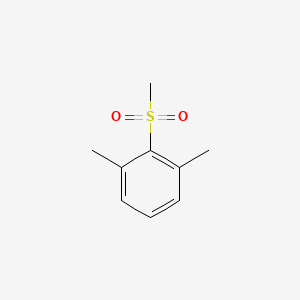

2,6-Dimethylphenylmethylsulfone: is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and one methylsulfonyl group. This compound is a derivative of benzene and is known for its unique chemical properties and applications in various fields.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,6-Dimethylphenylmethylsulfone is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It may also be used as a solvent or reagent in various industrial processes.

Wirkmechanismus

Target of Action

It is known that sulfonamide drugs, which share a similar functional group with 2,6-dimethylphenylmethylsulfone, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Based on the known actions of sulfonamides, it can be inferred that the compound might interact with its targets (like carbonic anhydrase or dihydropteroate synthetase) and inhibit their activity . This inhibition could lead to alterations in the normal physiological processes regulated by these enzymes .

Biochemical Pathways

Given the potential targets of the compound, it could affect pathways related to fluid balance (regulated by carbonic anhydrase) and folate synthesis (regulated by dihydropteroate synthetase) . The downstream effects of these alterations would depend on the specific physiological context.

Result of Action

Based on the potential targets and mode of action, the compound could lead to alterations in fluid balance and folate synthesis, potentially affecting a wide range of physiological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylphenylmethylsulfone typically involves the sulfonation of 1,3-dimethylbenzene (m-xylene) followed by methylation. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and the methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethylphenylmethylsulfone may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2,6-Dimethylphenylmethylsulfone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts alkylation or acylation conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

Benzene, 1,3-dimethyl-:

Benzene, 1,3-dimethyl-4-(methylsulfonyl)-: A positional isomer with the sulfonyl group at a different position on the benzene ring.

Benzene, 1,2-dimethyl-3-(methylsulfonyl)-: Another isomer with distinct chemical behavior due to the different arrangement of substituents.

Uniqueness: 2,6-Dimethylphenylmethylsulfone is unique due to the specific positioning of its substituents, which influences its reactivity and interactions. The presence of both methyl and sulfonyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Biologische Aktivität

2,6-Dimethylphenylmethylsulfone (CAS No. 97416-12-1) is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₉H₁₂O₂S

- Molecular Weight : 184.26 g/mol

- Appearance : Colorless to pale yellow solid

- Solubility : Moderate solubility in polar solvents like water and ethanol

Biological Activity Overview

Research indicates that 2,6-Dimethylphenylmethylsulfone exhibits a range of biological activities, including:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains and fungi.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it a candidate for therapeutic applications.

- Agrochemical Applications : Effective against pests and pathogens, suggesting utility in agricultural settings.

The biological activity of 2,6-Dimethylphenylmethylsulfone is primarily attributed to its interaction with specific molecular targets. The sulfonyl group enhances its ability to form hydrogen bonds with enzymes and receptors, leading to the modulation of their activity. This interaction can result in either inhibition or activation of enzymatic functions.

Antimicrobial Activity

A study investigated the antimicrobial properties of 2,6-Dimethylphenylmethylsulfone against common pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound has significant potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that 2,6-Dimethylphenylmethylsulfone can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This effect highlights its potential utility in treating inflammatory diseases.

Agrochemical Applications

Research into the agrochemical applications of 2,6-Dimethylphenylmethylsulfone revealed its effectiveness in controlling fungal pathogens in crops. Field trials demonstrated a reduction in disease incidence by up to 40% when applied as a foliar spray.

Comparative Analysis with Similar Compounds

The following table compares 2,6-Dimethylphenylmethylsulfone with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Dimethyl Sulfone | Widely used as a dietary supplement | Anti-inflammatory properties |

| Methylsulfonylmethane | Known for health benefits; marketed as a supplement | Joint health improvement |

| Phenyl Methyl Sulfone | Utilized in chemical syntheses | Varies based on substituents |

| 4-Methoxybenzyl Sulfone | Exhibits distinct solubility characteristics | Pharmaceutical applications |

Eigenschaften

IUPAC Name |

1,3-dimethyl-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-7-5-4-6-8(2)9(7)12(3,10)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAWWGSVAZSHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374418 | |

| Record name | Benzene, 1,3-dimethyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97416-12-1 | |

| Record name | Benzene, 1,3-dimethyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.